molecular formula C16H18BrN B13735080 Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- CAS No. 41958-56-9

Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)-

Cat. No.: B13735080
CAS No.: 41958-56-9
M. Wt: 304.22 g/mol
InChI Key: VZPAJBOGYOZBIK-KQZUKLOFSA-N
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Description

Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant class of natural and synthetic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Mechanism of Action

The mechanism of action of Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter function by inhibiting monoamine oxidase (MAO) activity, thereby preventing neurotoxicity . Additionally, it may interact with various receptors and enzymes, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 3-methyl-4-phenyl-1,2,3,4-tetrahydro-, hydrobromide, (E)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to modulate neurotransmitter function and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

41958-56-9

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

(3S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C16H17N.BrH/c1-12-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17-12;/h2-10,12,16-17H,11H2,1H3;1H/t12-,16?;/m0./s1

InChI Key

VZPAJBOGYOZBIK-KQZUKLOFSA-N

Isomeric SMILES

C[C@H]1C(C2=CC=CC=C2C[NH2+]1)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC1C(C2=CC=CC=C2C[NH2+]1)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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